

Literature review on Colladonin and related angelate esters

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An In-depth Technical Guide to Colladonin and Related Angelate Esters for Drug Development Professionals

Introduction

Colladonin is a naturally occurring sesquiterpene coumarin, a class of secondary metabolites known for their structural diversity and significant biological activities.[1][2] These compounds are predominantly found in plants of the Ferula genus (Apiaceae family) and are characterized by a structure that combines a sesquiterpene moiety with a coumarin group.[1][3] Angelate esters, including those related to Colladonin, represent a specific structural modification where an angelic acid is esterified to the core molecule. Esterification is a critical strategy in medicinal chemistry for developing prodrugs to enhance solubility, bioavailability, and controlled release. [4][5] This technical guide provides a comprehensive review of Colladonin and related angelate esters, focusing on their chemical properties, synthesis, biological activities, and underlying molecular mechanisms to support research and drug development efforts.

Physicochemical Properties of Colladonin

Colladonin's molecular structure underpins its biological activity. A summary of its key chemical and physical properties is presented below.



| Property | Value | Source |
|------------------------|--|--------|
| Molecular Formula | C24H30O4 | [6][7] |
| Molecular Weight | 382.5 g/mol | [6] |
| IUPAC Name | 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one | [6] |
| CAS Number | 100785-98-6 | [6] |
| XLogP3 (Lipophilicity) | 4.9 | [6] |

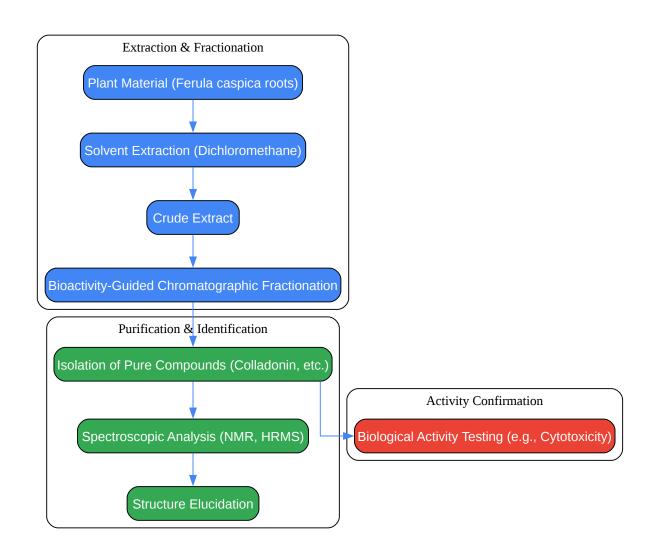
Isolation and Synthesis Bioactivity-Guided Isolation

Colladonin and its derivatives are typically isolated from the roots of Ferula species, such as Ferula caspica.[8][9] The process is often guided by bioactivity screening, where crude extracts are tested for desired biological effects, such as cytotoxicity against cancer cell lines.

The general workflow for isolation is as follows:

- Extraction: The plant material (e.g., roots) is extracted with solvents of varying polarity, such as dichloromethane and methanol. Cytotoxic compounds like Colladonin are typically found in the less polar dichloromethane extract.[8]
- Fractionation: The active extract is subjected to various chromatographic techniques to separate its components. These methods include Sephadex LH-20 column chromatography, reverse-phase (RP-18) flash chromatography, and preparative thin-layer chromatography (TLC).[9]
- Structure Elucidation: The chemical structures of the isolated pure compounds are
 determined using extensive spectroscopic analysis, including 1D-NMR (¹H, ¹³C), 2D-NMR
 (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), Infrared (IR),
 and UV spectroscopy.[8]





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Bioactivity-guided isolation workflow for Colladonin.

Total Synthesis



The total synthesis of Colladonin derivatives has been achieved, providing a pathway to produce these molecules in the laboratory and create novel analogs. A key transformation in the synthesis of 14-hydroxy-colladonin involves the coupling of a sesquiterpene fragment with the coumarin moiety.[10]

A critical step in one reported synthetic route is the Mitsunobu reaction, which smoothly connects a primary hydroxyl group on the sesquiterpene backbone with 7-hydroxycoumarin (umbelliferone).[10] This modular approach allows for the synthesis of various derivatives by modifying either the sesquiterpene or the coumarin starting materials.

Biological Activities of Colladonin and Derivatives

Colladonin has demonstrated significant cytotoxic activity against a panel of human colorectal cancer cell lines. However, reported IC₅₀ values can vary between studies.[8]

| Cell Line (Colorectal Cancer) | IC50 (μM) - Study 1 | IC₅₀ (μM) - Study 2 |
|----------------------------------|---------------------|---------------------|
| HCT116 | 15.1 | 47.4 |
| HT-29 | 13.3 | - |
| KM12 | 2.5 | - |
| COLO 205 | 19.0 | 35.9 |

Source: Data compiled from multiple studies.[8]

Related Angelate Esters

During the isolation of Colladonin from Ferula caspica, other structurally similar compounds were identified, including 8'-epi-kayserin B angelate.[9] This compound, which features an angelate ester moiety, showed moderate cytotoxic activity, though generally weaker than Colladonin against COLO 205 and K-562 cancer cell lines.[9] The presence of naturally occurring angelate esters highlights a biosynthetic strategy for structural diversification. In drug development, ester groups are often introduced to create prodrugs with improved pharmacokinetic properties.[11]



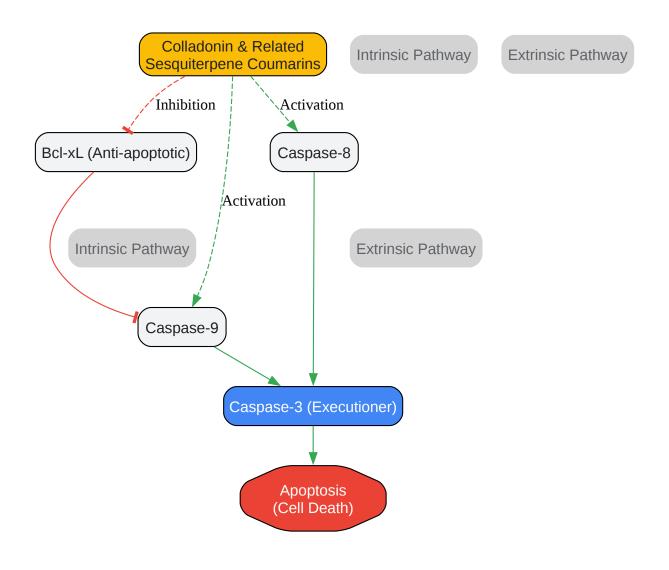
Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated directly by Colladonin are not fully elucidated, studies on other cytotoxic sesquiterpene derivatives isolated from the same source provide strong indications of its mechanism. The most potent related compounds from Ferula caspica were found to induce apoptosis by activating caspases-3, -8, and -9, and by suppressing the anti-apoptotic protein Bcl-xL.[8]

This suggests that Colladonin and its relatives likely exert their cytotoxic effects by triggering both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

- Caspase-9 activation is a hallmark of the intrinsic pathway, which is regulated by the Bcl-2 family of proteins (including Bcl-xL).
- Caspase-8 activation is the primary initiator of the extrinsic pathway.
- Both pathways converge on the activation of Caspase-3, the executioner caspase that ultimately leads to cell death.





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Proposed apoptotic signaling pathway for Colladonin.

Experimental Protocols General Protocol for Cytotoxicity Assay (e.g., SRB Assay)

 Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5%



CO₂).

- Compound Treatment: The isolated compounds (e.g., Colladonin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. Control wells receive medium with DMSO only.
- Incubation: Plates are incubated for a fixed period (e.g., 48-72 hours).
- Cell Fixation: The supernatant is discarded, and cells are fixed to the plate using a solution like 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Staining: Plates are washed with water and air-dried. Cells are stained with 0.4%
 Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
- Washing: Unbound dye is removed by washing with 1% acetic acid. Plates are air-dried.
- Quantification: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 510 nm).
- Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.

Protocol for Structure Elucidation

Structure determination of isolated compounds like Colladonin relies on a combination of spectroscopic techniques.[8]

- Mass Spectrometry (HR-ESI-MS): Used to determine the exact mass and molecular formula
 of the compound.
- ¹H-NMR Spectroscopy: Provides information on the number, type, and connectivity of protons in the molecule.
- ¹³C-NMR Spectroscopy: Identifies the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
- 2D-NMR Spectroscopy:



- COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which helps in determining the relative stereochemistry of the molecule.

Conclusion and Future Directions

Colladonin and related angelate esters are promising natural products with potent cytotoxic activities. Their mechanism of action appears to be linked to the induction of apoptosis through the activation of caspase cascades and inhibition of anti-apoptotic proteins like Bcl-xL. The modular nature of their synthesis offers opportunities for medicinal chemists to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

- Confirming the specific molecular targets and signaling pathways of Colladonin.
- Investigating the structure-activity relationship (SAR) to understand the role of the sesquiterpene core, the coumarin moiety, and ester modifications.
- Conducting in vivo studies to evaluate the efficacy and safety of these compounds in preclinical cancer models.

This comprehensive understanding will be crucial for advancing Colladonin and related compounds as potential leads in the development of new anticancer therapeutics.



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